Structural Uniqueness: The 2-Methoxyphenoxy Benzenesulfonyl Fragment Differentiates the Compound from All Common Sulfonylpiperazine Pharmacophores
The compound incorporates a 4-(2-methoxyphenoxy)benzenesulfonyl group attached to the piperazine nitrogen. This diaryl-ether linkage is absent from the majority of biologically characterized sulfonylpiperazines, which typically bear a simple phenylsulfonyl or substituted phenylsulfonyl moiety [1]. In the class-defining 5-HT2A antagonist patent by Merck Sharp & Dohme, all exemplified compounds feature sulfonyl groups directly attached to the piperazine ring without an intervening phenoxy spacer [2]. The structural divergence implies that the target compound occupies chemical space not covered by known SAR datasets, but no quantitative binding or functional assay data exist to confirm or refute the consequences of this structural feature.
| Evidence Dimension | Presence of a 4-(2-methoxyphenoxy) spacer between the sulfonyl group and the piperazine ring |
|---|---|
| Target Compound Data | Contains 4-(2-methoxyphenoxy)benzenesulfonyl-piperazine substructure |
| Comparator Or Baseline | Merck patent series (e.g., 1-[2-(2,4-difluorophenyl)ethyl]-4-phenylsulphonylpiperazine) contain direct phenylsulfonyl-piperazine linkage |
| Quantified Difference | Qualitative structural difference; no quantitative activity difference available |
| Conditions | Structural comparison based on patent US 6,852,718 B2 and review article [1] |
Why This Matters
This structural divergence means that existing SAR models for sulfonylpiperazines cannot be extrapolated to this compound; independent characterization is required before any biological application.
- [1] Alam, M. M. et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure 1278, 134971 (2023). View Source
- [2] Burkamp, F., Cheng, S. K.-F., Fletcher, S. R. Phenylsulphonylpiperazinyl derivatives as 5-HT receptor ligands. US Patent 6,852,718 B2 (2005). View Source
